molecular formula C21H25N3O4 B4747371 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4747371
M. Wt: 383.4 g/mol
InChI Key: CQZZJBOOLYLWRQ-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetylphenyl group and a dimethoxyphenyl group attached to a piperazine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the acetylphenyl group: This step involves the acylation of the piperazine ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.

    Attachment of the dimethoxyphenyl group: The final step involves the coupling of the intermediate with 3,4-dimethoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(4-carboxyphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide.

    Reduction: 4-(4-hydroxyphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The acetylphenyl and dimethoxyphenyl groups may contribute to the binding affinity and selectivity of the compound. The piperazine ring can act as a spacer, positioning the functional groups in an optimal orientation for interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-acetylphenyl)piperazine-1-carboxamide: Lacks the dimethoxyphenyl group, which may affect its binding properties and biological activity.

    N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide: Lacks the acetylphenyl group, which may influence its chemical reactivity and pharmacological profile.

    4-(4-methoxyphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide: Contains a methoxy group instead of an acetyl group, which may alter its chemical and biological properties.

Uniqueness

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both acetylphenyl and dimethoxyphenyl groups, which can confer distinct chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound in various research applications.

Properties

IUPAC Name

4-(4-acetylphenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15(25)16-4-7-18(8-5-16)23-10-12-24(13-11-23)21(26)22-17-6-9-19(27-2)20(14-17)28-3/h4-9,14H,10-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZZJBOOLYLWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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